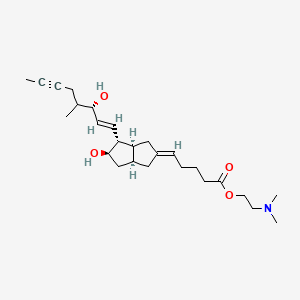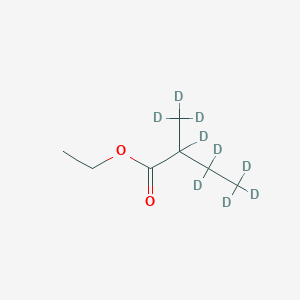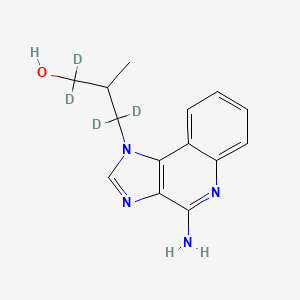
Pulmonary arterial hypertension agent-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulmonary arterial hypertension agent-1 is a compound used in the treatment of pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries that supply the lungs. This condition leads to the narrowing and thickening of these arteries, making it difficult for blood to flow through them and causing the heart to work harder. This compound helps to alleviate these symptoms by targeting specific pathways involved in the disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pulmonary arterial hypertension agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for medical use.
Análisis De Reacciones Químicas
Types of Reactions: Pulmonary arterial hypertension agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pulmonary arterial hypertension agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new therapeutic agents and formulations.
Mecanismo De Acción
Pulmonary arterial hypertension agent-1 exerts its effects by targeting specific molecular pathways involved in the regulation of blood pressure and vascular tone. It primarily acts on the endothelin pathway, inhibiting the action of endothelin-1, a potent vasoconstrictor. By blocking this pathway, the compound helps to relax the blood vessels, reduce pulmonary arterial pressure, and improve blood flow. Additionally, it may have anti-proliferative effects on the smooth muscle cells in the pulmonary arteries, further contributing to its therapeutic benefits .
Comparación Con Compuestos Similares
Pulmonary arterial hypertension agent-1 is unique in its specific targeting of the endothelin pathway, which sets it apart from other compounds used in the treatment of pulmonary arterial hypertension. Similar compounds include:
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor antagonist with similar therapeutic effects.
Sildenafil: A phosphodiesterase-5 inhibitor that works by increasing nitric oxide levels and promoting vasodilation.
Tadalafil: Another phosphodiesterase-5 inhibitor with a longer duration of action compared to sildenafil
Each of these compounds has its own unique mechanism of action and therapeutic profile, making them suitable for different patient populations and treatment strategies.
Propiedades
Fórmula molecular |
C26H41NO4 |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C26H41NO4/c1-5-6-9-19(2)24(28)13-12-22-23-17-20(16-21(23)18-25(22)29)10-7-8-11-26(30)31-15-14-27(3)4/h10,12-13,19,21-25,28-29H,7-9,11,14-18H2,1-4H3/b13-12+,20-10+/t19?,21-,22+,23-,24+,25+/m0/s1 |
Clave InChI |
IJEFECSGADVPHU-YFHZTOFESA-N |
SMILES isomérico |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)OCCN(C)C)/C2)O)O |
SMILES canónico |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCCN(C)C)C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)




![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
